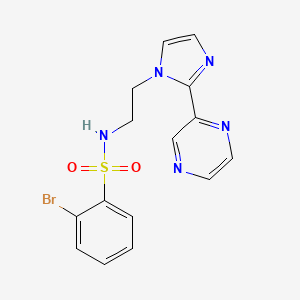

2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN5O2S/c16-12-3-1-2-4-14(12)24(22,23)20-8-10-21-9-7-19-15(21)13-11-17-5-6-18-13/h1-7,9,11,20H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMRJSZUYIUARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: Starting with a suitable pyrazine derivative, the imidazole ring can be formed through a cyclization reaction. This often involves the use of a diamine and a suitable aldehyde under acidic or basic conditions.

Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with a sulfonamide derivative. This can be done using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrazine and imidazole rings can participate in redox reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The sulfonamide group can engage in coupling reactions, forming new C-N or C-S bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Oxidized forms of the pyrazine or imidazole rings.

Reduction Products: Reduced forms of the pyrazine or imidazole rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide. For example, derivatives containing imidazole and pyrazole rings have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that pyrazoline hybrids exhibited IC50 values as low as 3.57 μM against HepG2 cancer cells, indicating promising anticancer properties .

Antimicrobial Properties

Research indicates that compounds with similar structures possess broad-spectrum antibacterial activity. For instance, certain pyrazole derivatives have been reported to exhibit effective inhibition against gram-positive pathogens . The sulfonamide group in the compound may enhance its antimicrobial efficacy, making it a candidate for further investigation in antibiotic development.

Inhibition of Enzymatic Activity

Compounds with the imidazole moiety are known to interact with various enzymes. The inhibition of specific enzymes involved in cancer metabolism has been documented, suggesting that this compound could serve as a lead compound for developing enzyme inhibitors aimed at treating metabolic disorders or cancers .

Photodynamic Therapy

The integration of heterocycles like pyrazole and imidazole into drug design has opened avenues for photodynamic therapy applications. Such compounds can act as photosensitizers, enhancing the effectiveness of light-based treatments for cancer .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a series of imidazole-containing compounds against pancreatic cancer cells. Among these, compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Evaluation

Another research focused on the antibacterial properties of sulfonamide derivatives. The study found that certain derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the structure of sulfonamides could yield effective new antibiotics .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the sulfonamide group could enhance binding affinity through halogen bonding and hydrogen bonding interactions, respectively.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and substituents of the target compound with those of analogs from :

| Compound Name | Substituents on Imidazole | Sulfonamide Position | Additional Groups | Key Structural Differences |

|---|---|---|---|---|

| Target Compound | Pyrazin-2-yl | N-ethyl linker | Bromine (ortho) | Unique bromine + pyrazine combination |

| 3-(4-(4-Cyanophenyl)-2-(ethylthio)-1H-imidazol-1-yl)benzenesulfonamide (21b) | 4-Cyanophenyl, ethylthio | meta | Cyanophenyl | Thioether linker vs. pyrazine; cyanide group |

| 3-(2-(Methylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide (22a) | 4-Nitrophenyl, methylthio | meta | Nitrophenyl | Nitro group (electron-withdrawing) vs. bromine |

Key Observations :

Biological Activity

2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₅H₁₄BrN₅O₂S

- Molecular Weight : 408.3 g/mol

- CAS Number : 2034501-64-7

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The imidazole and pyrazine moieties are known for their roles in enzyme inhibition and receptor binding, which may contribute to the compound's pharmacological effects.

Potential Targets:

- Kinases : The compound may inhibit specific kinases due to the presence of the imidazole ring, which is known to mimic ATP binding sites.

- Receptors : It could potentially bind to various receptors involved in cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with similar compounds, suggesting that this compound may exhibit:

- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models.

- Antimicrobial Properties : Sulfonamide derivatives are often investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| Bromine at position 2 | Enhances potency against certain kinases |

| Pyrazine ring | Increases solubility and bioavailability |

| Ethyl linkers | Modulate interaction with target proteins |

Case Studies

- Antitumor Efficacy :

- Antimicrobial Activity :

- Kinase Inhibition :

Q & A

Q. Basic

- X-ray crystallography : Resolves 3D structure and confirms stereochemistry; SHELX software is widely used for refinement .

- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., imidazole NH at δ 12–13 ppm, aromatic protons at δ 7–8 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 488.4) .

How can researchers resolve discrepancies in biological activity data across studies?

Advanced

Discrepancies may arise from assay conditions (e.g., cell line variability, MIC protocols). Methodological solutions:

- Standardize assays : Use CLSI guidelines for antimicrobial testing; control for biofilm formation if applicable .

- Statistical validation : Apply ANOVA or t-tests to compare IC50 values across replicates .

- Cross-validate targets : Use enzyme inhibition assays (e.g., kinase profiling) to confirm mechanism .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- QSAR modeling : Relates substituent effects (e.g., bromine electronegativity) to antiprotozoal activity using descriptors like logP and polar surface area .

- Molecular docking : Simulates binding to enzymes (e.g., COX-2 or kinases) using AutoDock Vina; validate with crystallographic data .

- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .

What are the hypothesized primary biological targets of this compound?

Q. Basic

- Kinases : Pyrazine and imidazole moieties may inhibit ATP-binding pockets in cancer-related kinases (e.g., EGFR) .

- Enzymes in inflammation : Sulfonamide groups could target COX-2 or 5-LOX pathways .

- Microbial enzymes : Bromine enhances halogen bonding with bacterial dihydrofolate reductase .

How can synthesis yield be optimized during scale-up?

Q. Advanced

- Process intensification : Use flow chemistry for exothermic reactions (prevents thermal degradation) .

- Solvent selection : Replace DMF with acetonitrile for easier recycling .

- Catalyst screening : Test Pd/C or CuI for coupling steps to reduce byproducts .

How do structural modifications impact pharmacological profiles?

Q. Advanced

- Substituent effects : Adding electron-withdrawing groups (e.g., -CF3) to the benzene ring increases cytotoxicity but may reduce solubility .

- Heterocycle variation : Replacing pyrazine with pyridine alters target selectivity (e.g., shifts from antifungal to anticancer activity) .

- Bioisosteric replacement : Sulfonamide → sulfonylurea improves metabolic stability .

What assays are standard for evaluating antimicrobial and anticancer activity?

Q. Basic

- Antimicrobial : Broth microdilution (CLSI M07-A10) for MIC determination; crystal violet assay for biofilm inhibition .

- Anticancer : MTT assay on cell lines (e.g., MCF-7, HepG2); apoptosis via flow cytometry (Annexin V/PI staining) .

How to analyze conflicting crystallographic data in structural studies?

Q. Advanced

- Multi-conformer refinement : Use SHELXL to model disorder in imidazole rings .

- Validation tools : Check R-factor gaps (>5% suggest overfitting) and Ramachandran outliers .

- Complementary techniques : Pair XRD with DFT-optimized structures to resolve ambiguities .

What strategies mitigate toxicity in preclinical studies?

Q. Advanced

- Prodrug design : Mask sulfonamide with ester groups to reduce renal toxicity .

- Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., glutathione adducts) .

- Selectivity screening : Compare IC50 values between target enzymes and off-targets (e.g., hERG channel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.